molecular formula C14H11NO3S2 B2899949 N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide CAS No. 518053-42-4

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No.: B2899949
CAS No.: 518053-42-4
M. Wt: 305.37
InChI Key: PGMYLDPZRWWFCZ-UHFFFAOYSA-N
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Description

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide: is a compound that combines a naphthalene ring with a thiophene ring through a sulfonamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: The compound can be reduced under specific conditions, affecting the sulfonamide linkage or the thiophene ring.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group or the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the sulfonamide or thiophene ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It acts as an inhibitor of specific enzymes and pathways, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting various diseases .

Industry: The compound’s unique structure makes it valuable in the development of new materials for industrial applications, such as coatings, adhesives, and polymers .

Mechanism of Action

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide exerts its effects by interacting with specific molecular targets. It inhibits the activity of certain enzymes, such as IRE1α, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYLDPZRWWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332926
Record name N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

518053-42-4
Record name N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.957 g 4-aminonaphth-1-ol hydrochloride salt was suspended in 80 ml dichloromethylene, to which at 0° C. was added 3.0 ml triethylamine. The suspension became a dark brown solution. To the solution was added 1.827 g thiophene-2-sulfonyl chloride. The mixture was stirred at r.t. overnight. The reaction mixture was diluted with dichloromethylene to 200 ml and washed with 1N HCl solution (30 ml×3), water (30 ml×3) and brine (30 ml). Dried over MgSO4, the organic phase was filtered and the filtrate was concentrated to dryness. The crude product was suspended in 50% methanol/H2O and filtered. The solid was washed with 50% methanol/H2O affording 2.7 g (90%) brown solid, m.p.: 146-148° C.
Quantity
1.957 g
Type
reactant
Reaction Step One
Quantity
1.827 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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